REACTION_CXSMILES
|
[N:1]1[N:9]2[C:4]([N:5]=[C:6]3[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][C:7]3=[C:8]2O)=[CH:3][CH:2]=1.P(Cl)(Cl)([Cl:18])=O.C(N(C(C)C)CC)(C)C>C1(C)C=CC=CC=1>[Cl:18][C:8]1[N:9]2[C:4]([N:5]=[C:6]3[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][C:7]=13)=[CH:3][CH:2]=[N:1]2
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C2N=C3C(=C(N12)O)CCCCC3
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 40 min
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
The product crystallized from the reaction mixture
|
Type
|
WAIT
|
Details
|
on standing over a two-day period at room temperature
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed with ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N2N=CC=C2N=C2C1CCCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 42.5% | |
YIELD: CALCULATEDPERCENTYIELD | 35.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |